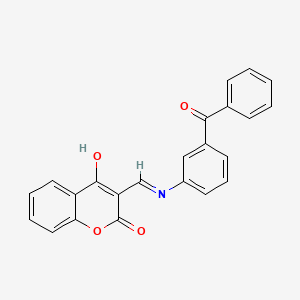
6-(methylsulfonyl)-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “6-(methylsulfonyl)-1H-indole-2-carboxylic acid” can be deduced from its name. It contains an indole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring. The “6-(methylsulfonyl)” indicates that a methylsulfonyl group (-SO2CH3) is attached to the 6-position of the indole ring. The “carboxylic acid” indicates the presence of a -COOH group, but the position of this group on the indole ring is not specified in the name .Applications De Recherche Scientifique
Synthesis and Antidiabetic Activity
The synthesis of derivatives of 6-(methylsulfonyl)-1H-indole-2-carboxylic acid has been explored for antidiabetic properties. Specifically, compounds such as 2-(methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid showed potent antidiabetic activity in streptozotocin-induced diabetic rats. This indicates its potential application in diabetes treatment research (Choudhary et al., 2011).
Cytotoxic Activity Against Cancer Cell Lines
Another significant application of this compound is in cancer research. Indole C5-O-substituted compounds, including those with 5-O-methylsulfonyl substitutions, have shown cytotoxic activity against various human cancer cell lines. This highlights their potential use in developing new cancer treatments (Choi & Ma, 2010).
Versatility in Chemical Synthesis
This compound also plays a role in the synthesis of a variety of chemical compounds. Its versatility is showcased in the synthesis of different important compounds like 3-acylindoles, indole-3-carboxylic esters, and indole-3-sulfinic acids. The easy accessibility of these compounds demonstrates the compound's adaptability in chemical synthesis processes (Zhang et al., 2016).
Biological Evaluation and Docking Studies
The compound's derivatives have been used in biological evaluation and docking studies, particularly in the context of cyclooxygenase-2 inhibitors. This research is crucial for understanding the interaction of these compounds with biological molecules and for drug development (Cruz-López et al., 2007).
Antimicrobial Activities
Compounds derived from this compound have been synthesized and evaluated for their antimicrobial activities. This research contributes to the development of new antimicrobial agents and enhances our understanding of the therapeutic potential of these compounds (Gündüzalp et al., 2014).
Potential in Cardiovascular Research
The compound's derivatives, particularly (2-methyl-5-(methylsulfonyl)benzoyl)guanidine, have been investigated as Na+/H+ antiporter inhibitors. This is significant in the context of cardiac ischemia and reperfusion, presenting potential applications in cardiovascular research (Baumgarth et al., 1997).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that related compounds often work by interacting with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various metabolic pathways .
Pharmacokinetics
Pharmacokinetic studies of similar compounds suggest that they are absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 6-(methylsulfonyl)-1H-indole-2-carboxylic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds .
Propriétés
IUPAC Name |
6-methylsulfonyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c1-16(14,15)7-3-2-6-4-9(10(12)13)11-8(6)5-7/h2-5,11H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTLANQKWQFYJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C=C(N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide](/img/structure/B2465333.png)
![3-((5-ethoxybenzo[d]thiazol-2-yl)amino)-6,7-dimethoxyisobenzofuran-1(3H)-one](/img/structure/B2465336.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide](/img/structure/B2465338.png)
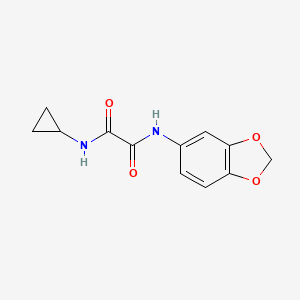
![4,5-dichloro-1-[4-(4,5-dichloro-1H-imidazol-1-yl)butyl]-1H-imidazole](/img/structure/B2465341.png)
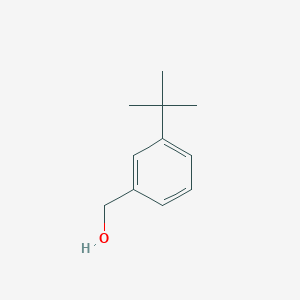
![Di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate](/img/structure/B2465345.png)
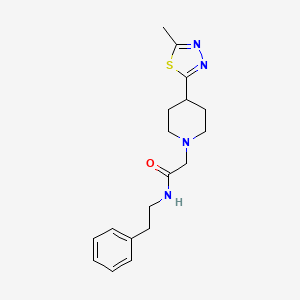
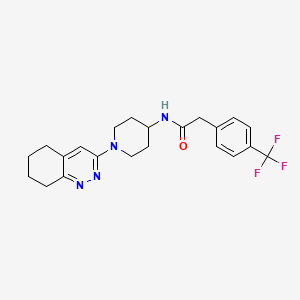

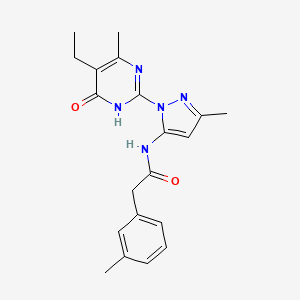
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2465354.png)
